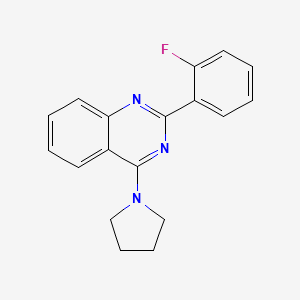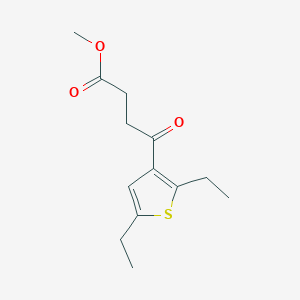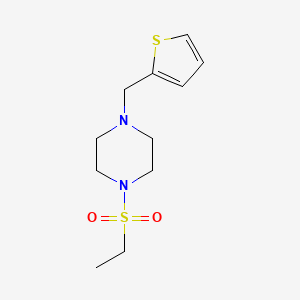
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been shown to have promising anticancer activity, making it a potential candidate for the development of new cancer treatments.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves the inhibition of the this compound tyrosine kinase. This kinase plays a crucial role in the regulation of cell growth and proliferation. By inhibiting this kinase, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the angiogenesis process, which is essential for the growth and spread of cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline in lab experiments is its potent and selective inhibition of the this compound tyrosine kinase. This makes it an ideal candidate for studying the role of this kinase in cancer cell growth and proliferation. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline. One potential direction is the development of new combination therapies that include this compound. Another direction is the study of the molecular mechanisms underlying its anticancer activity. Additionally, there is a need for further research on the safety and toxicity of this compound in preclinical studies.
合成法
The synthesis of 2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl glyoxylate to form an intermediate compound. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid to produce the final product.
科学的研究の応用
2-(2-fluorophenyl)-4-(1-pyrrolidinyl)quinazoline has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. Additionally, this compound has been shown to have synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-(2-fluorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURHJCXXRHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)

![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)
![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)
![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)